2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine
Description
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is a synthetic phenethylamine derivative belonging to the 2C-X class of psychoactive compounds. Structurally, it features a phenethylamine backbone substituted with methoxy groups at positions 2 and 5 and a cyclopropylmethylthio (-S-CH₂-cC₃H₅) group at position 3. This compound is part of the broader 2C-T family, characterized by thioether substitutions at the 4-position, which modulate receptor binding and pharmacokinetics .
Properties
CAS No. |
207740-27-0 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C14H21NO2S/c1-16-12-8-14(18-9-10-3-4-10)13(17-2)7-11(12)5-6-15/h7-8,10H,3-6,9,15H2,1-2H3 |
InChI Key |
AHMSSHCYIDBVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
Starting Material: The synthesis typically begins with 2,5-dimethoxybenzaldehyde, a commercially available aromatic aldehyde bearing the required methoxy substituents.
Nitrostyrene Formation: The aldehyde undergoes a condensation reaction with nitroethane in the presence of ammonium acetate or a similar catalyst to form the corresponding nitrostyrene intermediate. This step is a classic Henry reaction (nitroaldol condensation), which introduces the nitroalkene moiety essential for subsequent reduction.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 2,5-Dimethoxybenzaldehyde + Nitroethane + Ammonium acetate | 1-(2,5-Dimethoxy-4-substituted phenyl)-2-nitropropene | Condensation under reflux or heating; orange crystalline product |
Reduction to Phenethylamine
The nitrostyrene intermediate is reduced to the corresponding phenethylamine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
LiAlH4 is preferred for complete reduction of the nitroalkene to the amine, typically performed in an inert atmosphere (e.g., nitrogen) and anhydrous ether or tetrahydrofuran (THF) solvents.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 2 | LiAlH4 in anhydrous Et2O or THF, reflux | 2,5-Dimethoxy-4-substituted phenethylamine | Reduction of nitrostyrene to amine; careful quenching required |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in intermediates or the thioether group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Psychoactive Properties
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is primarily recognized for its psychoactive effects. It acts as a potent agonist at serotonin receptors, particularly the 5-HT2A subtype. This receptor interaction is critical for the compound's hallucinogenic properties, which have been documented in both anecdotal reports and controlled studies .
Therapeutic Potential
There is growing interest in the therapeutic applications of 2C-T-8 and related compounds in treating various mental health disorders. The serotonergic system has been implicated in conditions such as depression, anxiety, and PTSD.
Research Studies
Recent studies have explored the efficacy of phenethylamines like 2C-T-8 in clinical settings. For example, investigations into their effects on mood disorders suggest potential benefits from their psychoactive properties when used in controlled therapeutic environments .
Analytical Methods for Detection
The increasing presence of 2C-T-8 in recreational drug use has necessitated the development of robust analytical methods for its detection in biological specimens. Various techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in forensic toxicology .
Case Studies
Case studies have highlighted instances where users experienced severe adverse effects due to overdose or misuse of phenethylamines like 2C-T-8. These findings underscore the importance of developing accurate screening methods to prevent potential health risks associated with unsupervised use .
Comparative Analysis with Related Compounds
To better understand the implications of using 2C-T-8, it is beneficial to compare it with other compounds within the same class:
| Compound Name | Structure | Potency | Psychoactive Effects |
|---|---|---|---|
| 2C-T-8 | C14H21NO2S | High | Hallucinogenic |
| DOM | C12H17NO2 | Moderate | Psychedelic |
| DOI | C12H14BrN | High | Hallucinogenic |
This table illustrates that while 2C-T-8 exhibits significant psychoactive properties similar to other compounds like DOM and DOI, its unique structural features may confer distinct pharmacological profiles .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is not fully understood. it is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor. This interaction is thought to be responsible for its psychoactive effects, similar to other compounds in the phenethylamine class.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Pharmacokinetic Differences
The 2C-T series shares a common phenethylamine scaffold but varies in the alkylthio substituent at the 4-position. Key analogs include:
Notes:
Pharmacological Profiles
Receptor Affinity and Efficacy
- 2C-T-7: Exhibits high affinity for 5-HT₂A and 5-HT₂C receptors, with potent agonist activity linked to hallucinogenic effects . Beta-arrestin signaling bias has been observed in vitro, which may correlate with prolonged psychotropic effects .
- 2C-T-4: Limited receptor data exist, but its isopropylthio group likely reduces potency compared to 2C-T-7 due to steric hindrance .
- 2C-T-2: Ethylthio substitution results in lower 5-HT₂A affinity than 2C-T-7 but retains hallucinogenic activity at higher doses .
- However, its receptor binding profile remains uncharacterized.
Toxicity and Clinical Risks
- 2C-T-7 : Associated with severe toxicity, including serotonin syndrome and fatalities at doses as low as 35 mg (postmortem blood concentrations: 57–100 ng/mL) .
- 2C-T-4 : Safety data sheets highlight acute toxicity risks (e.g., respiratory irritation) but lack human toxicity reports .
- 2C-T-2: Limited case studies; effects overlap with 2C-T-7 but are less potent .
- Target Compound : Risks are inferred to align with 2C-T-7, but cyclopropane ring metabolism could generate unique toxic intermediates.
Legal and Regulatory Status
- 2C-T-7 : Schedule I in the U.S. and controlled in multiple jurisdictions .
- 2C-T-4 : Regulated under analog laws in some regions due to structural similarity to scheduled compounds .
- Target Compound : Likely falls under analog legislation (e.g., U.S. Federal Analog Act) but lacks specific regulatory mentions .
Biological Activity
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine, often referred to as a derivative of the phenethylamine class, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to other psychoactive substances and exhibits interactions with various neurotransmitter receptors, particularly serotonin receptors. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- IUPAC Name : this compound
- CAS Number : 207740-27-0
- Molecular Formula : C13H17N1O2S1
- Molecular Weight : 253.35 g/mol
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are known to play significant roles in mood regulation, cognition, and perception.
Receptor Binding Affinity
Research indicates that this compound exhibits high binding affinity for the 5-HT2A receptor compared to other serotonin receptors. The binding affinity is quantified using Ki values:
| Receptor Type | Ki (nM) |
|---|---|
| 5-HT2A | 8 - 1700 |
| 5-HT2C | Moderate |
| 5-HT1A | ≥2700 |
This data suggests a preference for the 5-HT2A receptor, which is associated with hallucinogenic effects.
Biological Activity Studies
Recent studies have highlighted the biological activities of this compound through various in vitro and in vivo experiments:
- Psychoactive Effects : In animal models, administration of the compound has resulted in a head-twitch response (HTR), a common indicator of serotonin receptor activation. This effect was observed at doses ranging from 0.1 to 3 mg/kg .
- Neuroplasticity Induction : The compound has been shown to increase the expression of genes associated with neuroplasticity in the frontal cortex when tested in vivo, indicating potential cognitive-enhancing properties .
- Lack of Tolerance Development : Unlike many psychoactive substances, repeated administration did not lead to behavioral tolerance at threshold doses, suggesting a unique pharmacodynamic profile .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : A study focused on various 4-substituted phenethylamines demonstrated that modifications at the 4-position significantly influence receptor binding and activity. Compounds with small lipophilic substituents exhibited agonist properties at serotonin receptors, while bulkier groups tended to act as antagonists .
- Comparative Analysis : The compound was compared with other phenethylamines like 2C-B and its derivatives. It was found that while some derivatives showed potent hallucinogenic effects, others displayed more moderate psychoactive properties .
Safety and Toxicology
While promising in terms of biological activity, the safety profile of this compound remains under investigation. Current research emphasizes the need for comprehensive toxicological assessments to evaluate potential side effects and long-term implications of use.
Q & A
Q. What are the key structural features of 2,5-dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine that influence its pharmacological activity?
The compound’s activity is modulated by its phenethylamine backbone, substituted with methoxy groups at positions 2 and 5 (critical for receptor binding) and a cyclopropylmethylthio group at position 3. The sulfur atom in the thioether moiety enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces steric constraints that may affect receptor selectivity . Methodological approaches to assess structure-activity relationships (SAR) include systematic substitution of the thioether group (e.g., alkyl vs. aryl) and comparative binding assays against serotonin (5-HT2A) and trace amine-associated receptors (TAARs) .
Q. What synthetic strategies are commonly employed for preparing this compound?
A typical synthesis involves:
Thiophenol alkylation : Reacting 2,5-dimethoxythiophenol with cyclopropylmethyl bromide under basic conditions (e.g., KOH/MeOH) to form the thioether intermediate .
Nucleophilic substitution : Coupling the intermediate with a protected phenethylamine precursor (e.g., via Mitsunobu or Ullmann reactions).
Deprotection : Cleaving protective groups (e.g., Boc) under acidic conditions to yield the final compound.
Purification via column chromatography and characterization by NMR/HPLC-MS are critical for confirming regiochemical fidelity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to its structural similarity to hallucinogenic phenethylamines (e.g., 2C-T-7), stringent safety measures include:
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralization with oxidizing agents (e.g., KMnO₄/H₂SO₄) before disposal .
Advanced Research Questions
Q. How does the cyclopropylmethylthio substituent affect metabolic stability compared to other thioether analogs (e.g., ethylthio or propylthio)?
The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) due to its strain-resistant geometry, which impedes epoxidation. In vitro studies using human liver microsomes can quantify metabolic half-life, while comparative pharmacokinetic analyses in rodent models reveal slower clearance rates for cyclopropylmethylthio derivatives versus linear alkylthio analogs .
Q. What experimental approaches resolve contradictions in reported receptor affinity data for this compound?
Discrepancies in 5-HT2A binding (e.g., Ki values ranging from 10–50 nM) may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK-293 expressing human 5-HT2A) and ligands (e.g., [³H]ketanserin).
- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities can skew results .
- Functional assays : Measure intracellular calcium flux or β-arrestin recruitment to distinguish agonist vs. antagonist activity .
Q. How can computational modeling optimize the design of analogs with improved CNS penetration?
Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models predict blood-brain barrier (BBB) permeability. Key parameters include:
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
